![molecular formula C12H18O B14677679 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene CAS No. 28530-36-1](/img/structure/B14677679.png)
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene is an organic compound characterized by its aromatic benzene ring substituted with isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene typically involves the alkylation of benzene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and proceeds via the formation of a carbocation intermediate. The reaction conditions include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or carbon disulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cumene (Isopropylbenzene): Similar structure but lacks the additional isopropyl group.
Toluene (Methylbenzene): Contains a methyl group instead of isopropyl groups.
Ethylbenzene: Contains an ethyl group instead of isopropyl groups.
Uniqueness
1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties
Propriétés
Numéro CAS |
28530-36-1 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-propan-2-yl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-7-12(8-6-11)13-10(3)4/h5-10H,1-4H3 |
Clé InChI |
SQDJMAPNQCRHEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
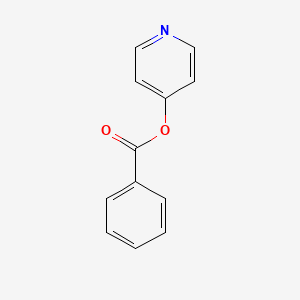
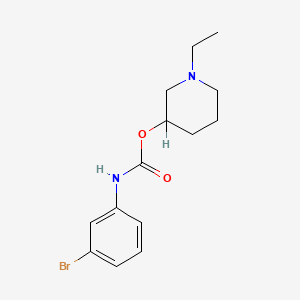

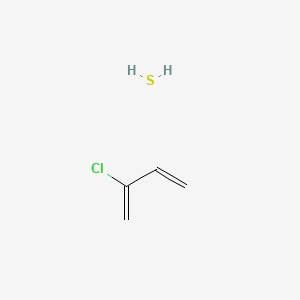
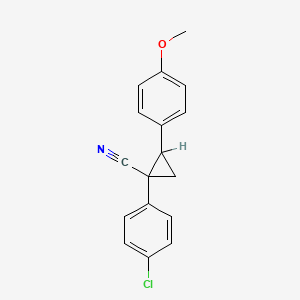
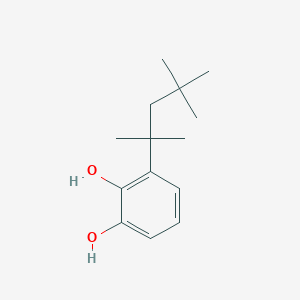
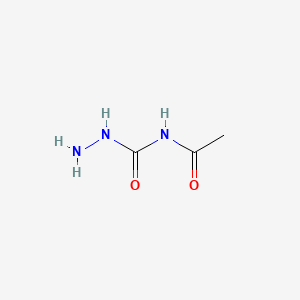
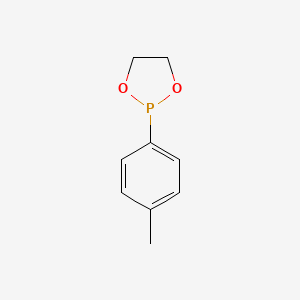
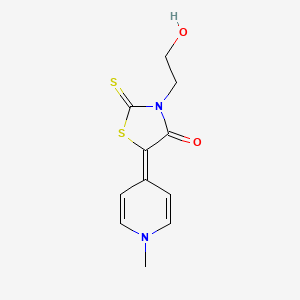
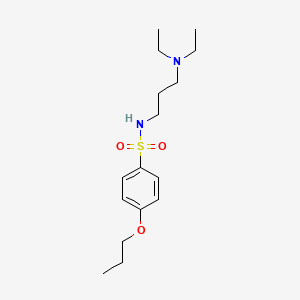
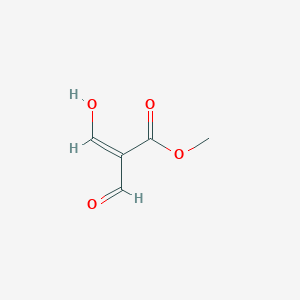
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
